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molecular formula C8H15N3O B8561462 1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine

1-(2-methoxy-2-methylpropyl)-1H-pyrazol-3-amine

Cat. No. B8561462
M. Wt: 169.22 g/mol
InChI Key: YMQCGIGUMXCZRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COC(C)(C)Cn1ccc([N+](=O)[O-])n1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:17][CH2:18][OH:19].[CH3:1][O:2][C:3]([CH2:4][n:5]1[n:6][c:7]([N+:10]([O-:11])=[O:12])[cH:8][cH:9]1)([CH3:13])[CH3:14].[H:15][H:16]>>[CH3:1][O:2][C:3]([CH2:4][n:5]1[n:6][c:7]([NH2:10])[cH:8][cH:9]1)([CH3:13])[CH3:14]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
COC(C)(C)Cn1ccc([N+](=O)[O-])n1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(C)(C)Cn1ccc([N+](=O)[O-])n1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[H][H]

Outcomes

Product
Name
Type
product
Smiles
COC(C)(C)Cn1ccc(N)n1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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